molecular formula C20H18N2O5S B4989957 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid

Katalognummer B4989957
Molekulargewicht: 398.4 g/mol
InChI-Schlüssel: FJPPVKUUHDUHBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid, also known as MNGA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. MNGA is a potent inhibitor of the enzyme 5-lipoxygenase (5-LO), which plays a crucial role in the biosynthesis of leukotrienes, a group of inflammatory mediators. Inhibition of 5-LO has been shown to have potential therapeutic benefits in various inflammatory diseases, such as asthma, arthritis, and cancer.

Wirkmechanismus

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid exerts its pharmacological effects by inhibiting the activity of 5-LO, which is responsible for the conversion of arachidonic acid into leukotrienes. By blocking this pathway, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid reduces the production of leukotrienes, thereby suppressing inflammation and other pathological processes associated with leukotriene-mediated diseases.
Biochemical and Physiological Effects:
2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has been shown to have potent anti-inflammatory effects in vitro and in vivo. In addition to its inhibitory effects on leukotriene biosynthesis, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid also reduces the production of other pro-inflammatory mediators, such as prostaglandins and cytokines. Moreover, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has been shown to inhibit the migration of inflammatory cells, such as neutrophils and monocytes, to the site of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid is its selectivity for 5-LO inhibition, which minimizes off-target effects. Moreover, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has been shown to have good bioavailability and pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, the synthesis of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid is relatively complex and requires specialized equipment and expertise. Moreover, the efficacy and safety of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid in humans have not been fully established, and further studies are needed to evaluate its clinical potential.

Zukünftige Richtungen

There are several potential future directions for the research on 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid. One area of interest is the development of more potent and selective 5-LO inhibitors based on the structure of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid. Moreover, the therapeutic potential of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid in other inflammatory diseases, such as inflammatory bowel disease and psoriasis, should be further explored. Additionally, the potential synergistic effects of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid with other anti-inflammatory agents, such as corticosteroids, should be investigated. Finally, the safety and efficacy of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid in clinical trials should be evaluated to determine its potential as a therapeutic agent for inflammatory diseases.

Synthesemethoden

The synthesis of 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid involves the condensation of 2-aminobenzoic acid with N-(methylsulfonyl)-N-1-naphthylglycine, followed by the addition of a coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product. The reaction is typically carried out in a solvent, such as DMF (dimethylformamide), at room temperature, and the yield of the product is around 50%.

Wissenschaftliche Forschungsanwendungen

2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications in various inflammatory diseases. In vitro studies have shown that 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid inhibits the production of leukotrienes in human neutrophils and eosinophils, which are involved in the pathogenesis of asthma and other inflammatory diseases. In animal models of arthritis, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has been shown to reduce inflammation and joint damage. Moreover, 2-{[N-(methylsulfonyl)-N-1-naphthylglycyl]amino}benzoic acid has also been investigated for its potential anticancer properties, as leukotrienes have been implicated in the development and progression of various cancers.

Eigenschaften

IUPAC Name

2-[[2-[methylsulfonyl(naphthalen-1-yl)amino]acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S/c1-28(26,27)22(18-12-6-8-14-7-2-3-9-15(14)18)13-19(23)21-17-11-5-4-10-16(17)20(24)25/h2-12H,13H2,1H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJPPVKUUHDUHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C(=O)O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[N-(methylsulfonyl)-N-(naphthalen-1-yl)glycyl]amino}benzoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.